N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that the compound could potentially undergo a variety of different reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structure-Activity Relationships
- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explored various heterocycles to improve metabolic stability, highlighting the importance of structural variations in enhancing drug efficacy and stability (Stec et al., 2011).
Radioligands for PET Imaging
- Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were developed as selective ligands for peripheral benzodiazepine receptors (PBRs), suggesting their utility in studying neurodegenerative disorders via positron emission tomography (PET) imaging (Fookes et al., 2008).
Anti-inflammatory Activity
- A study on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity, showcasing the therapeutic potential of these compounds (Sunder & Maleraju, 2013).
Insecticidal Properties
- Innovative heterocycles incorporating a thiadiazole moiety demonstrated insecticidal effects against Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).
Src Kinase Inhibition and Anticancer Activities
- Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities, contributing to cancer therapy research (Fallah-Tafti et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound could potentially be quite varied, depending on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential uses, or research into similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-13(2)21-17-10-25-29(16-6-3-14(24)4-7-16)22(17)23(28-27-21)33-11-20(30)26-15-5-8-18-19(9-15)32-12-31-18/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAJDAQLOOKKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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